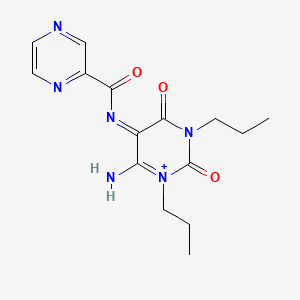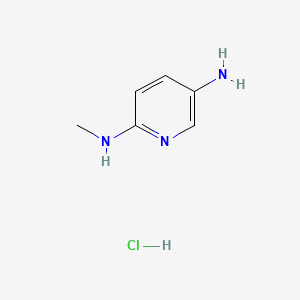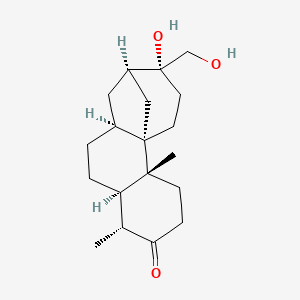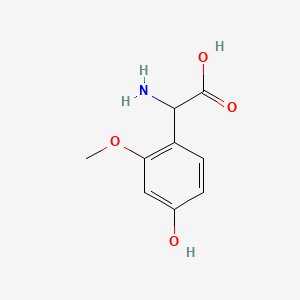
Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI)” is a chemical compound. It is a variant of Morpholine, which is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH . This heterocycle features both amine and ether functional groups . Because of the amine, morpholine is a base; its conjugate acid is called morpholinium . For example, treating morpholine with hydrochloric acid makes the salt morpholinium chloride .
Synthesis Analysis
The synthesis of morpholines has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Generally, 1,2-amino alcohols and their derivatives are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of “Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI)” is based on structures generated from information available in databases . The molecular formula is C6H13NO .Chemical Reactions Analysis
The synthesis of morpholines involves various chemical reactions. For instance, a number of interesting cases of heterocyclization of amino alcohols and their derivatives into morpholines and morpholinones using solid-phase synthesis were reported . In 2017, the synthesis of morpholines from the simple amino diols by intramolecular Mitsunobu reaction and Cs 2 CO 3 -mediated cyclization was demonstrated .Physical And Chemical Properties Analysis
Morpholine is a colorless liquid with a weak, ammonia- or fish-like odor . It has a molecular weight of 115.1735 . It is miscible in water and has a boiling point of 129 °C (264 °F; 402 K) .Applications De Recherche Scientifique
Synthesis of Microporous Materials
Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI): , also known as cis-2,6-Dimethylmorpholine (DMMP), is utilized in the synthesis of microporous materials. These materials are composed of hybrid T2 and T3 supertetrahedral clusters and have potential applications in catalysis, gas storage, and separation technologies .
Natural Products and Biologically Relevant Compounds
The morpholine motif is prevalent in natural products and compounds that are biologically significant. Recent advances in synthetic chemistry have highlighted methods to synthesize morpholines and their carbonyl-containing analogs from various precursors such as 1,2-amino alcohols, aziridines, and epoxides .
Corrosion Inhibition
Morpholine derivatives serve as corrosion inhibitors in various industrial applications. They are particularly useful in environments where metals are susceptible to corrosion due to chemical interactions .
Optical Bleaching Agent
In the textile industry, morpholine derivatives are employed as optical bleaching agents. They enhance the appearance of fabrics by improving their whiteness and brightness .
Solvent for Cellulose Dissolution
These compounds are also used as solvents to dissolve cellulose in textile processing. This application is crucial for producing certain types of fabrics and materials .
Preservation of Fruits and Vegetables
Morpholine derivatives can be applied in the preservation of fruits and vegetables, helping to maintain their freshness during storage and transportation .
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI) involves the reaction of morpholine with acetylacetone and 2,6-dimethylbenzaldehyde in the presence of a catalyst to form the desired compound.", "Starting Materials": ["Morpholine", "Acetylacetone", "2,6-dimethylbenzaldehyde", "Catalyst"], "Reaction": ["Step 1: Mix morpholine, acetylacetone, and 2,6-dimethylbenzaldehyde in a reaction flask", "Step 2: Add a catalyst to the mixture and stir at room temperature for several hours", "Step 3: Heat the mixture under reflux for several hours", "Step 4: Allow the mixture to cool and filter the resulting solid", "Step 5: Wash the solid with a suitable solvent and dry under vacuum to obtain the desired compound."] } | |
Numéro CAS |
115614-51-2 |
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.213 |
Nom IUPAC |
1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethanone |
InChI |
InChI=1S/C8H15NO2/c1-6-4-9(8(3)10)5-7(2)11-6/h6-7H,4-5H2,1-3H3/t6-,7+ |
Clé InChI |
ITBIIJTXOBWJPI-KNVOCYPGSA-N |
SMILES |
CC1CN(CC(O1)C)C(=O)C |
Synonymes |
Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



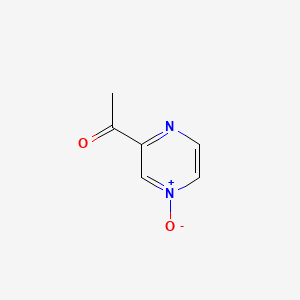
![4-Methoxybicyclo[2.2.2]octane-1-carbonyl fluoride](/img/structure/B568490.png)


